molecular formula C7H13ClO5 B106401 Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside CAS No. 4144-87-0

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside

Cat. No. B106401
CAS RN: 4144-87-0
M. Wt: 212.63 g/mol
InChI Key: TZECRHYTLKLTSH-ZFYZTMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside” is a compound that is extensively used in pharmaceuticals . It is a pivotal intermediate in the synthesis of antiviral medications .


Synthesis Analysis

This compound is an intermediate in the synthesis of 6-Chloro-6-deoxy-alpha-D-glucopyranose , a reactant used to produce carbohydrate-based antidiabetic drugs .


Molecular Structure Analysis

The molecular formula of “Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside” is C7H13ClO5 . The molecular weight is 212.63 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside” are not detailed in the search results, it is known to be a key intermediate in the synthesis of antiviral medications .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside” has a molecular formula of C7H13ClO5 and a molecular weight of 212.63 . Further physical and chemical properties are not specified in the search results.

Future Directions

“Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside” is currently used as an intermediate in the synthesis of antiviral medications . Its future use may continue to be in this area, or it could potentially be explored for other pharmaceutical applications.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZECRHYTLKLTSH-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside

CAS RN

4144-87-0
Record name Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9FG2JCS7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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